molecular formula C9H12N2O B6208914 rac-(1s,3s)-3-amino-1-(pyridin-4-yl)cyclobutan-1-ol, trans CAS No. 2703780-69-0

rac-(1s,3s)-3-amino-1-(pyridin-4-yl)cyclobutan-1-ol, trans

Cat. No.: B6208914
CAS No.: 2703780-69-0
M. Wt: 164.2
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Description

rac-(1s,3s)-3-amino-1-(pyridin-4-yl)cyclobutan-1-ol, trans is a chiral compound with a cyclobutane ring structure It contains an amino group and a pyridinyl group, making it a versatile molecule in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1s,3s)-3-amino-1-(pyridin-4-yl)cyclobutan-1-ol, trans typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of suitable alkenes.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative.

    Amination: The amino group can be introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing efficient purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1s,3s)-3-amino-1-(pyridin-4-yl)cyclobutan-1-ol, trans can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The pyridinyl group can be reduced to form piperidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include acyl chlorides, isocyanates, and alkyl halides.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Amides, ureas, or other substituted derivatives.

Scientific Research Applications

rac-(1s,3s)-3-amino-1-(pyridin-4-yl)cyclobutan-1-ol, trans has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1s,3s)-3-amino-1-(pyridin-4-yl)cyclobutan-1-ol, trans depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1s,3s)-3-amino-1-(pyridin-3-yl)cyclobutan-1-ol
  • rac-(1s,3s)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol
  • rac-(1s,3s)-3-amino-1-(pyridin-4-yl)cyclopentan-1-ol

Uniqueness

rac-(1s,3s)-3-amino-1-(pyridin-4-yl)cyclobutan-1-ol, trans is unique due to its specific stereochemistry and the presence of both an amino group and a pyridinyl group on a cyclobutane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

2703780-69-0

Molecular Formula

C9H12N2O

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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